Benzyl-(6-methyl-benzothiazol-2-yl)-amine synthesis protocol
Benzyl-(6-methyl-benzothiazol-2-yl)-amine synthesis protocol
An In-depth Technical Guide to the Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine
This document provides a comprehensive technical guide for the synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine, intended for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its subsequent conversion to the final product via reductive amination.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for the primary compounds involved in this synthesis are summarized in the table below.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 106-49-0 |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | 135–136[1] | 2536-91-6 |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 100-52-7 |
| Benzyl-(6-methyl-benzothiazol-2-yl)-amine | C₁₅H₁₄N₂S | 254.35 | Not available | 56406-14-5 |
Experimental Protocols
The synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine is achieved in two primary experimental stages:
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Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine.
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Stage 2: Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine via Reductive Amination.
Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole
This procedure is adapted from a well-established method for the preparation of 2-amino-6-methylbenzothiazole.[1]
Materials:
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p-Toluidine
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Chlorobenzene
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Concentrated Sulfuric Acid
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Sodium Thiocyanate
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Sulfuryl Chloride
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Concentrated Ammonium Hydroxide
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Ethanol
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Activated Carbon (Norit)
Equipment:
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3-liter three-necked, round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Thermometer
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Dropping funnel
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Oil bath
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Steam distillation apparatus
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Filtration apparatus
Procedure:
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In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
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With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over a period of 5 minutes.
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To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.
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Heat the mixture in an oil bath to an internal temperature of 100°C for 3 hours.
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Cool the solution, which now contains the thiourea intermediate, to 30°C.
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Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.[1]
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Maintain the mixture at 50°C for 2 hours.
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Filter the mixture to remove the chlorobenzene.
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Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.[1]
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Filter the hot solution and then make it alkaline by adding 200 ml of concentrated ammonium hydroxide.
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Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.
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For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.
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Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.
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After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The expected yield is 100–105 g, with a melting point of 135–136°C.[1]
Stage 2: Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine
This stage involves a two-step reductive amination process. The first step is the formation of a Schiff base by condensation of 2-amino-6-methylbenzothiazole with benzaldehyde. The second step is the reduction of the Schiff base to the final amine product.
Step 2a: Synthesis of N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (Schiff Base Intermediate)
This procedure is based on general methods for the condensation of 2-aminobenzothiazoles with aromatic aldehydes.
Materials:
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2-Amino-6-methylbenzothiazole (from Stage 1)
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Benzaldehyde
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Methanol
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Glacial Acetic Acid
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or water bath
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Filtration apparatus
Procedure:
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In a round-bottom flask, dissolve 16.4 g (0.1 mole) of 2-amino-6-methylbenzothiazole in 150 ml of methanol.
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Add 10.6 g (0.1 mole) of benzaldehyde to the solution.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Reflux the mixture for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
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Filter the solid product, wash with a small amount of cold methanol, and dry.
Step 2b: Reduction of the Schiff Base to Benzyl-(6-methyl-benzothiazol-2-yl)-amine
This procedure employs a standard reducing agent to convert the imine to the secondary amine.
Materials:
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N-(phenylmethylidene)-6-methyl-1,3-benzothiazol-2-amine (from Step 2a)
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Methanol or Ethanol
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Sodium Borohydride (NaBH₄)
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Distilled Water
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Dichloromethane or Ethyl Acetate for extraction
Equipment:
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Erlenmeyer flask or round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Suspend the Schiff base from Step 2a in 200 ml of methanol in a flask equipped with a magnetic stirrer.
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Cool the suspension in an ice bath.
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Slowly add 7.6 g (0.2 mole) of sodium borohydride in small portions, keeping the temperature below 10°C.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.
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Quench the reaction by carefully adding water to decompose the excess sodium borohydride.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 100 ml).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent to yield the crude Benzyl-(6-methyl-benzothiazol-2-yl)-amine.
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The product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Overall synthesis workflow for Benzyl-(6-methyl-benzothiazol-2-yl)-amine.
Caption: Step-by-step reaction scheme for the synthesis.
